ethyl 4-amino-2-hydroxy-3,3-dimethylbutanoate hydrochloride
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Overview
Description
Ethyl 4-amino-2-hydroxy-3,3-dimethylbutanoate hydrochloride is a chemical compound with the molecular formula C8H17NO3·HCl It is known for its unique structure, which includes an amino group, a hydroxyl group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-amino-2-hydroxy-3,3-dimethylbutanoate hydrochloride typically involves the esterification of 4-amino-2-hydroxy-3,3-dimethylbutanoic acid with ethanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then purified by recrystallization or distillation to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further improve the quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-amino-2-hydroxy-3,3-dimethylbutanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions involving the amino group.
Major Products Formed
Oxidation: Formation of 4-amino-2-oxo-3,3-dimethylbutanoic acid.
Reduction: Formation of ethyl 4-amino-2-hydroxy-3,3-dimethylbutanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Ethyl 4-amino-2-hydroxy-3,3-dimethylbutanoate hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 4-amino-2-hydroxy-3,3-dimethylbutanoate hydrochloride involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis to release active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-amino-2-hydroxybutanoate: Lacks the dimethyl substitution, resulting in different chemical properties.
Methyl 4-amino-2-hydroxy-3,3-dimethylbutanoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Uniqueness
Ethyl 4-amino-2-hydroxy-3,3-dimethylbutanoate hydrochloride is unique due to its specific combination of functional groups and the presence of the dimethyl substitution
Properties
CAS No. |
2770495-24-2 |
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Molecular Formula |
C8H18ClNO3 |
Molecular Weight |
211.68 g/mol |
IUPAC Name |
ethyl 4-amino-2-hydroxy-3,3-dimethylbutanoate;hydrochloride |
InChI |
InChI=1S/C8H17NO3.ClH/c1-4-12-7(11)6(10)8(2,3)5-9;/h6,10H,4-5,9H2,1-3H3;1H |
InChI Key |
WTAHERSEVMMHQU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(C)(C)CN)O.Cl |
Purity |
95 |
Origin of Product |
United States |
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